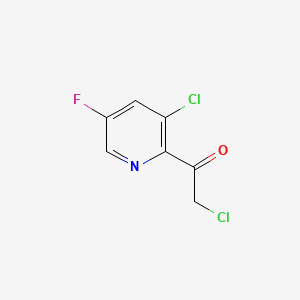

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone

説明

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone is a halogenated pyridinylethanone derivative characterized by a pyridine ring substituted with chlorine at the 3-position and fluorine at the 5-position, linked to a chlorinated ethanone moiety. The pyridine core distinguishes it from phenyl or tetrazole-based analogs, influencing its electronic properties and interaction with biological targets.

特性

IUPAC Name |

2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(9)1-4(10)3-11-7/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBNPMSLVPKDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857410 | |

| Record name | 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-07-9 | |

| Record name | 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is often purified through recrystallization or distillation to achieve the desired quality.

化学反応の分析

Types of Reactions

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative.

科学的研究の応用

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone

- Structural Differences : Replaces the pyridine ring with a hydroxyphenyl group, introducing a hydroxyl (-OH) substituent.

- Reduced aromatic nitrogen content may decrease electrophilicity at the ketone group, altering reactivity in nucleophilic substitution reactions .

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Derivatives (Compounds 15–21)

- Structural Differences : Substitutes pyridine with a tetrazole ring, a nitrogen-rich heterocycle.

- Impact on Properties: Tetrazole’s electron-deficient nature increases the electrophilicity of the adjacent ketone, accelerating reactions with nucleophiles like piperidine (e.g., forming 2-(piperidin-1-yl)ethanone derivatives) . Tetrazole derivatives exhibit distinct spectroscopic profiles (e.g., IR and NMR shifts) due to altered electron distribution .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

- Structural Differences : Features a fluorenyl aromatic system instead of pyridine.

- Impact on Properties :

Comparative Data Table

生物活性

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO. This compound is part of the pyridine family, which is recognized for its diverse applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms in its structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2FNO |

| Molecular Weight | 195.06 g/mol |

| CAS Number | 1374652-07-9 |

| Functional Groups | Fluoro, Ketone, Chlorine |

The biological activity of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to form stable complexes with various biomolecules, potentially modulating biological pathways. The exact mechanisms can vary based on the specific applications and derivatives formed from this compound.

Biological Activity Studies

Recent studies have explored the biological activity of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone in various contexts:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in targeted cancer cells .

- Pharmacological Applications : As an intermediate in drug synthesis, 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone serves as a building block for developing new pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone:

- Study on Antitumor Activity : A study reported that derivatives with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to their counterparts. These compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induce apoptosis through caspase activation, indicating a mechanism that could be exploited for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。